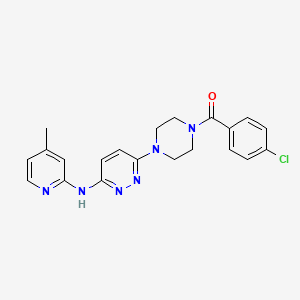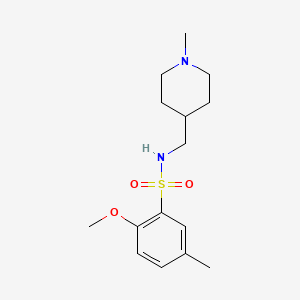![molecular formula C23H27N5O3 B2480873 ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate CAS No. 1172249-57-8](/img/structure/B2480873.png)
ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of chemicals that often feature in research focusing on the development of therapeutic agents due to the presence of the benzo[d]imidazol moiety, which is known for its biological activity. Compounds featuring this moiety, including derivatives synthesized through various methods, have been explored for their potential in treating diseases or as tools in biochemical research.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including the coupling of benzo[d]imidazole with piperazine derivatives and further functionalization of the resulting product. For example, compounds with structural similarities have been synthesized through reactions that aim to enhance aqueous solubility and oral absorption, indicating the importance of modifying chemical structures for potential therapeutic use (Shibuya et al., 2018).
Scientific Research Applications
ACAT Inhibitor for Treatment of Diseases
Shibuya et al. (2018) discovered an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), K-604. This compound exhibits a significant selectivity for ACAT-1 over ACAT-2 and has shown potential for the treatment of diseases involving ACAT-1 overexpression due to its enhanced oral absorption and pharmacological effects in preclinical models (Shibuya et al., 2018).
Antimicrobial and Antifungal Applications
Rajkumar et al. (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives with significant antimicrobial and antifungal activities compared to standard drugs. This study highlights the potential use of these compounds in treating bacterial and fungal infections (Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).
H1-Antihistaminic Agents
A series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles prepared by Iemura et al. (1986) demonstrated H1-antihistaminic activity both in vitro and in vivo. These compounds, particularly 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole, showed potent antihistaminic activity, indicating their potential as therapeutic agents for allergic reactions (Iemura, T. Kawashima, T. Fukuda, K. Ito, & G. Tsukamoto, 1986).
Antiacetylcholinesterase Activity
Mohsen et al. (2014) synthesized benzothiazole derivatives bearing piperazine and thiocarbamate moieties, investigating their potential anticholinesterase properties. Some of these compounds showed inhibitory effects comparable to Donepezil, indicating their potential in treating diseases associated with acetylcholinesterase activity (Mohsen, Z. Kaplancıklı, Y. Özkay, & L. Yurttaş, 2014).
Corrosion Inhibition
Yadav et al. (2016) investigated the inhibitive action of synthesized benzimidazole derivatives on the corrosion of N80 steel in hydrochloric acid solution. These compounds, especially PzMBP, demonstrated high inhibition efficiency, suggesting their application as corrosion inhibitors in industrial processes (Yadav, Sumit Kumar, Taniya Purkait, L. Olasunkanmi, I. Bahadur, & E. Ebenso, 2016).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form hydrogen bonds with biological targets, influencing their function .
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they can induce multiple cellular responses .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
ethyl 2-[[2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-2-31-23(30)17-7-3-4-8-18(17)26-22(29)16-28-13-11-27(12-14-28)15-21-24-19-9-5-6-10-20(19)25-21/h3-10H,2,11-16H2,1H3,(H,24,25)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNDRVCEMWLVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2480790.png)
![N-({1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methyl)but-2-ynamide](/img/structure/B2480792.png)
![(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B2480794.png)
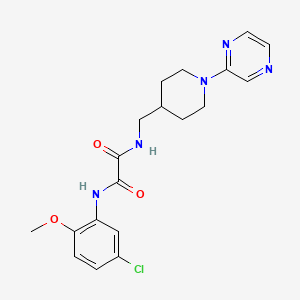

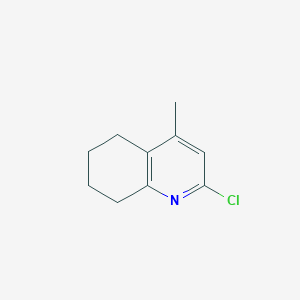
![1-(3,4-dimethylphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2480800.png)
![(3,4-difluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480803.png)
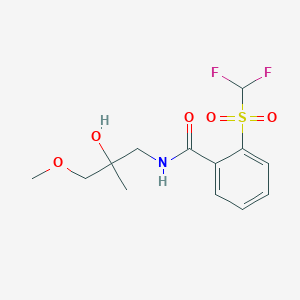
![5-methyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2480807.png)
![2-Chloro-N-(cyclopropylmethyl)-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]acetamide](/img/structure/B2480808.png)
![2-(3-Chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one](/img/structure/B2480809.png)
